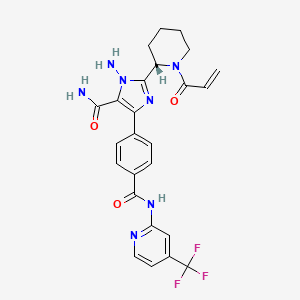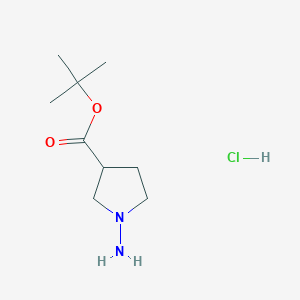
3-Boc-aminopyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Boc-aminopyrrolidine hydrochloride is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of pyrrolidine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-aminopyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine. One common method is the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error .
Analyse Des Réactions Chimiques
Types of Reactions
3-Boc-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using electrophilic reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are N-substituted pyrrolidines.
Deprotection Reactions: The major product is the free amine, 3-aminopyrrolidine.
Applications De Recherche Scientifique
3-Boc-aminopyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is employed in the production of fine chemicals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-Boc-aminopyrrolidine hydrochloride primarily involves its role as a precursor in chemical reactions. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-3-aminopyrrolidine: Similar in structure but with the Boc group on the nitrogen atom of the pyrrolidine ring.
3-(Boc-aminomethyl)pyrrolidine: Contains a Boc-protected aminomethyl group attached to the pyrrolidine ring.
Uniqueness
3-Boc-aminopyrrolidine hydrochloride is unique due to its specific substitution pattern and the stability conferred by the Boc group. This stability makes it a valuable intermediate in organic synthesis and pharmaceutical research, allowing for selective reactions and high yields .
Propriétés
Formule moléculaire |
C9H19ClN2O2 |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
tert-butyl 1-aminopyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)7-4-5-11(10)6-7;/h7H,4-6,10H2,1-3H3;1H |
Clé InChI |
WBNMBVTYZYQTHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


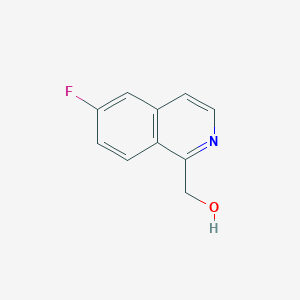
![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
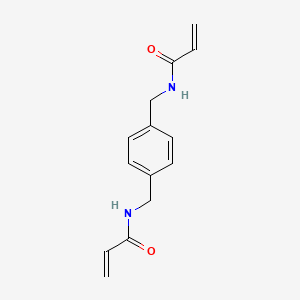
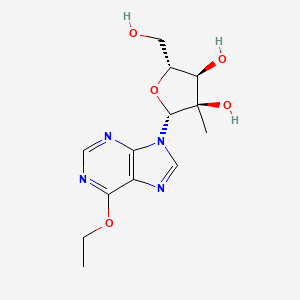
![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)

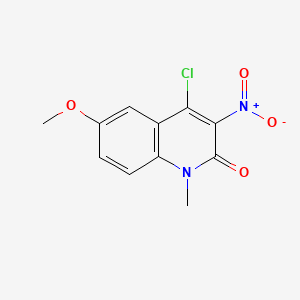

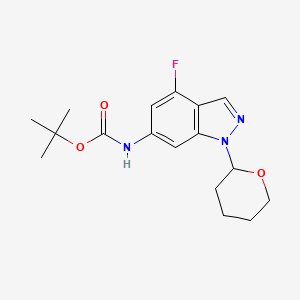
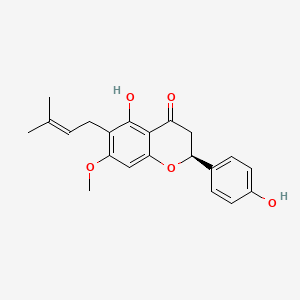
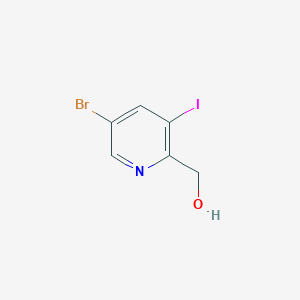
![1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
